![molecular formula C15H17NO2 B7501001 N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7501001.png)
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMF is a small molecule that is synthesized through a multi-step process, and it has been shown to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory properties, and it has been investigated for the treatment of a range of diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is involved in the regulation of antioxidant and anti-inflammatory responses, and activation of the pathway has been shown to have a range of beneficial effects in various disease models.
Biochemical and Physiological Effects
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, reduce the production of pro-inflammatory cytokines, and modulate immune cell function. N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has also been shown to have neuroprotective effects, and it has been investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro and in vivo. However, N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is also known to be unstable in aqueous solutions, which can limit its use in certain experiments. Additionally, the exact mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide research. One area of interest is the development of more stable formulations of N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide for use in clinical trials. Additionally, further investigation is needed to fully understand the mechanism of action for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide and its effects on various disease models. N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has also been investigated for its potential use in combination therapies with other drugs, and this is an area that warrants further investigation. Finally, N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been shown to have potential applications in the treatment of various neurological disorders, and this is an area that is likely to be a focus of future research.
Méthodes De Synthèse
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methylbenzylamine with furan-3-carboxylic acid. The resulting intermediate is then treated with dimethyl sulfate to yield N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide. The synthesis method for N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide has been optimized to produce high yields and purity, and it has been used in a number of scientific studies.
Propriétés
IUPAC Name |
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-4-6-13(7-5-11)10-16(3)15(17)14-8-9-18-12(14)2/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFMBZVYSGVAMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7500921.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B7500928.png)
![4-(Aminosulfonyl)-N-[(2,5-difluorophenyl)methyl]-benzamide](/img/structure/B7500929.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-methylpropanamide](/img/structure/B7500937.png)
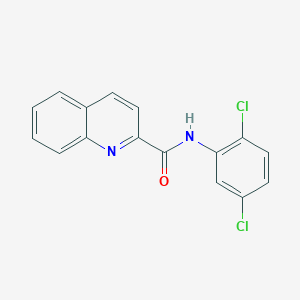
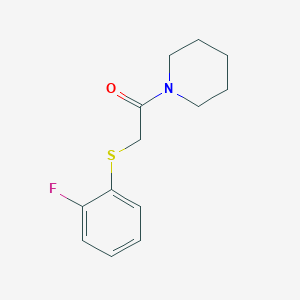
![4-[(3-Acetyl-2,4,6-trimethylphenyl)methyl]piperazin-2-one](/img/structure/B7500974.png)

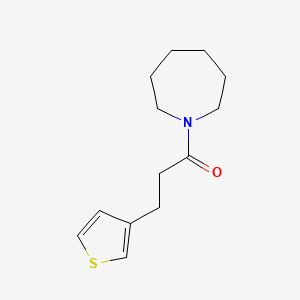
![N-[(4-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7500982.png)
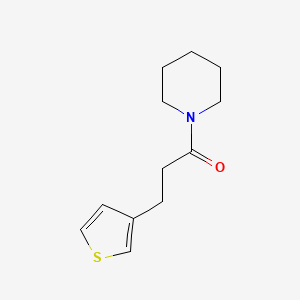
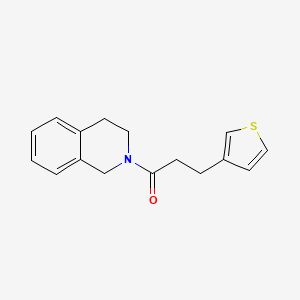
![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)
